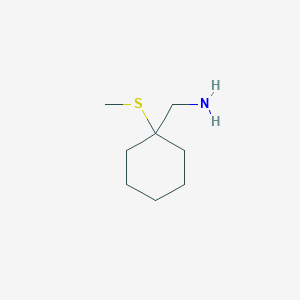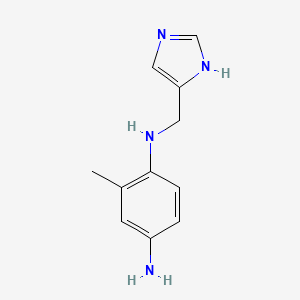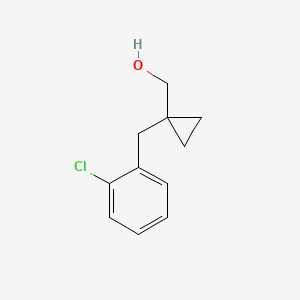
(1-(2-Chlorobenzyl)cyclopropyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2-Chlorobenzyl)cyclopropyl)methanol: is an organic compound with the molecular formula C11H13ClO and a molecular weight of 196.67 g/mol It is characterized by the presence of a cyclopropyl group attached to a methanol moiety, with a 2-chlorobenzyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Chlorobenzyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization .
化学反応の分析
Types of Reactions:
Oxidation: (1-(2-Chlorobenzyl)cyclopropyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Corresponding aldehyde or carboxylic acid
Reduction: Cyclopropylmethane derivative
Substitution: Various substituted benzyl derivatives
科学的研究の応用
Chemistry: (1-(2-Chlorobenzyl)cyclopropyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of probes and assays to study enzyme activity and protein-ligand interactions .
Medicine: The compound is investigated for its potential pharmacological properties. It serves as a lead compound in the development of new therapeutic agents targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for various applications, including the synthesis of polymers and advanced materials .
作用機序
The mechanism of action of (1-(2-Chlorobenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyclopropyl group and the chlorobenzyl moiety contribute to its binding affinity and specificity . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
類似化合物との比較
- (1-(2-Bromobenzyl)cyclopropyl)methanol
- (1-(2-Fluorobenzyl)cyclopropyl)methanol
- (1-(2-Methylbenzyl)cyclopropyl)methanol
Comparison: Compared to its analogs, (1-(2-Chlorobenzyl)cyclopropyl)methanol exhibits unique reactivity due to the presence of the chlorine atom. The electron-withdrawing nature of the chlorine atom influences the compound’s chemical behavior, making it more reactive in nucleophilic substitution reactions . Additionally, the steric effects of the cyclopropyl group contribute to its distinct properties and applications .
特性
分子式 |
C11H13ClO |
|---|---|
分子量 |
196.67 g/mol |
IUPAC名 |
[1-[(2-chlorophenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C11H13ClO/c12-10-4-2-1-3-9(10)7-11(8-13)5-6-11/h1-4,13H,5-8H2 |
InChIキー |
YGUQILHTDRWBDK-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CC2=CC=CC=C2Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


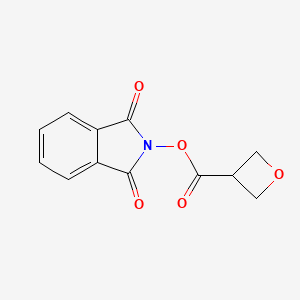

![3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine](/img/structure/B13525683.png)
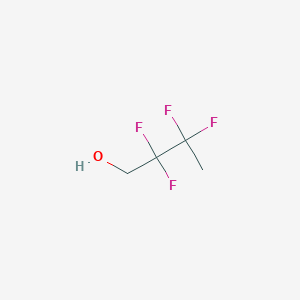
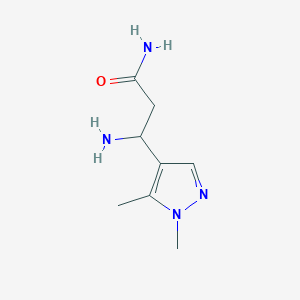
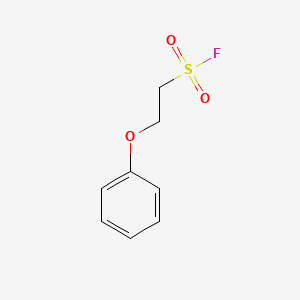
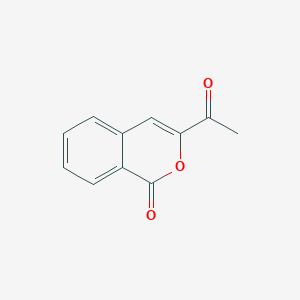
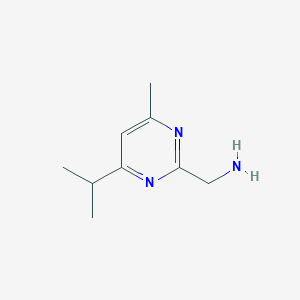
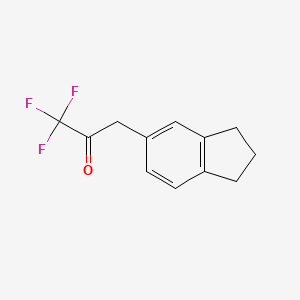
![1-{5-Oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine](/img/structure/B13525730.png)
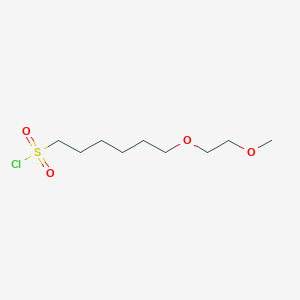
amine](/img/structure/B13525734.png)
